3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H27N5O3S2 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O3S2/c1-18-7-8-22-27-23(29-11-9-28(10-12-29)13-14-32)20(24(33)30(22)16-18)15-21-25(34)31(26(35)36-21)17-19-5-3-2-4-6-19/h2-8,15-16,32H,9-14,17H2,1H3/b21-15- |
InChI Key |
KQVQKKILIYCSAN-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CCO)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The pyrido[1,2-a]pyrimidin-4-one ring is typically synthesized via cyclocondensation between 2-aminopyridine derivatives and β-ketoesters or α,β-unsaturated carbonyl compounds. For the 7-methyl variant, 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the fused bicyclic system.
Reaction Conditions:
Functionalization at Position 2
The 2-position of the pyrido[1,2-a]pyrimidin-4-one is activated for nucleophilic substitution. Chlorination using POCl₃ introduces a leaving group, enabling displacement by 1-(2-hydroxyethyl)piperazine in the presence of a base.
Optimized Protocol:
-
Chlorination:
-
Reagent: POCl₃ (3 equiv)
-
Solvent: Toluene
-
Temperature: Reflux (110°C)
-
Time: 6–8 hours
-
Yield: 85%
-
-
Piperazine Substitution:
-
Reagent: 1-(2-hydroxyethyl)piperazine (1.2 equiv)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DMF
-
Temperature: 80°C
-
Time: 12 hours
-
Yield: 70%
-
Synthesis of the Thiazolidinone Fragment
Thiazolidinone Ring Formation
The 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is synthesized via cyclization of benzylamine with carbon disulfide and chloroacetic acid , followed by oxidation.
Key Steps:
-
Thioureation:
-
Cyclization:
-
Oxidation:
Condensation to Establish (Z)-Configuration
The critical (Z)-selective coupling of the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone fragments is achieved via a Knoevenagel condensation . The aldehyde group on the pyrido-pyrimidinone core reacts with the active methylene group of the thiazolidinone under basic conditions.
Reaction Parameters:
-
Catalyst: Piperidine (10 mol%)
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Time: 8–10 hours
-
Yield: 60–65%
Stereochemical Control:
The (Z)-configuration is favored due to steric hindrance between the pyrido-pyrimidinone’s 7-methyl group and the thiazolidinone’s benzyl substituent, as confirmed by NOESY NMR.
Catalytic Innovations
Nano-SiO₂ as a Lewis Acid Promoter
In analogous syntheses, nano-SiO₂ (20 mol%) enhances reaction rates and yields during cyclization steps, particularly with halogenated substrates (e.g., 5-bromoisatin).
Application Potential:
Montmorillonite KSF in Heterocyclic Synthesis
Montmorillonite KSF clay catalyzes Michael additions and cyclizations under solvent-free conditions, relevant for introducing the piperazinyl group.
Case Study:
-
Reaction: Piperazine substitution on chlorinated pyrido-pyrimidinone.
-
Conditions: Montmorillonite KSF (2 g), DMF (4–5 drops), microwave irradiation (7–8 min).
Structural Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR: The (Z)-configuration is evidenced by a deshielded vinyl proton at δ 8.2 ppm (J = 12 Hz).
-
IR: Strong absorption at 1680 cm⁻¹ (C=O, thiazolidinone) and 1605 cm⁻¹ (C=N, pyrimidine).
Challenges and Optimization Opportunities
-
Stereochemical Purity:
-
Competing (E)-isomer formation (~20%) necessitates chromatographic separation.
-
-
Solvent Selection:
-
Ethanol vs. DMF: Ethanol favors (Z)-selectivity but slows reaction kinetics.
-
-
Scale-Up Limitations:
-
Multi-step purification reduces overall yield (40–50% after three steps).
-
Chemical Reactions Analysis
Types of Reactions
“3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically require specific conditions such as inert atmospheres, controlled temperatures, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Medicinal Applications
The primary area of application for this compound lies in medicinal chemistry, particularly as a potential therapeutic agent.
Antimicrobial Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antimicrobial properties. The thiazolidinone moiety present in this compound enhances its efficacy against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have demonstrated that similar pyrido[1,2-a]pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This compound may serve as a lead for developing new anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the compound's efficacy. Modifications to the benzyl and thiazolidinone groups can significantly affect the biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the benzyl ring | Alters antimicrobial potency |
| Modifying the piperazine moiety | Influences solubility and bioavailability |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that the compound inhibited cell growth by 50% at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies suggested activation of apoptotic pathways .
- Anti-inflammatory Assessment : An experimental model of inflammation demonstrated that treatment with this compound reduced edema significantly compared to control groups, supporting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of “3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
a) Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
Several derivatives in European patent applications share the pyrido[1,2-a]pyrimidin-4-one scaffold but differ in substituents:
Key Insight : The hydroxyethyl group on the piperazine ring in the target compound likely enhances water solubility compared to methyl or aryl substituents, which may reduce aggregation in biological systems.
b) Thiazolidinone-Modified Analogs ()
The compound 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one () shares structural similarities but differs in:
- Thiazolidin substituent : Methoxyethyl vs. benzyl in the target compound.
- Piperazine substituent : Benzyl vs. hydroxyethyl in the target.
Comparison :
- The benzyl group on the thiazolidin ring (target compound) may enhance aromatic stacking interactions in hydrophobic binding pockets, whereas the methoxyethyl group () could increase flexibility and reduce steric hindrance.
- The hydroxyethyl piperazine (target) offers hydrogen-bonding capability, unlike the benzyl group in , which is purely lipophilic .
Substituent Effects on Reactivity and Stability
- Hydroxyethyl vs. In contrast, methoxyethyl (-CH2CH2OCH3) is more lipophilic and may enhance blood-brain barrier penetration .
- Benzyl vs. Methoxyethyl (Thiazolidin): The benzyl group introduces a rigid aromatic moiety, which could stabilize the molecule via intramolecular interactions (e.g., π-π stacking with the pyrido-pyrimidinone core). Methoxyethyl, being flexible and electron-rich, might alter redox properties .
Biological Activity
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Thiazolidine ring : Associated with antidiabetic properties.
- Piperazine moiety : Commonly found in antipsychotic and antihistamine drugs.
- Pyridopyrimidine core : Studied for anticancer activities.
The molecular formula is with a molecular weight of approximately 382.54 g/mol .
The biological activity of this compound can be attributed to its structural diversity and the presence of multiple pharmacophores. These features facilitate interactions with various biological targets, leading to a range of pharmacological effects:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains, suggesting its use in treating infections .
- Anti-inflammatory Effects : Similar compounds have shown promise as selective COX-II inhibitors, which could position this compound as a candidate for anti-inflammatory therapies .
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in the following table:
Case Studies
Several studies have explored the biological activity of compounds related to the target molecule:
- Study on Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed effective antimicrobial properties against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.25 to 1 μg/mL .
- Anti-inflammatory Research : In vivo studies indicated that compounds with similar structures exhibited significant anti-inflammatory effects, achieving up to 64% inhibition compared to standard treatments like Celecoxib .
- Cytotoxicity Evaluation : Research focused on the cytotoxic effects against various cancer cell lines revealed that certain derivatives had IC50 values comparable to established chemotherapeutic agents, indicating potential for further development in cancer therapy .
Q & A
Q. Q1: What are the optimal synthetic conditions for achieving high yield and purity of this compound?
Methodological Answer: The synthesis involves multi-step reactions requiring precise solvent selection (e.g., dimethyl sulfoxide or acetonitrile) and Lewis acid/base catalysts to stabilize intermediates and drive condensation reactions. Key steps include refluxing under inert atmospheres (N₂/Ar) to prevent oxidation and chromatography (e.g., HPLC) for purification . Yield optimization often depends on reaction time, temperature gradients, and stoichiometric ratios of reactants like thiazolidinone precursors and pyridopyrimidine derivatives .
Q. Q2: What preliminary biological screening strategies are recommended for this compound?
Methodological Answer: Begin with in vitro assays targeting antimicrobial (e.g., MIC against E. coli or S. aureus) and anticancer (e.g., IC₅₀ in HeLa or MCF-7 cell lines) activities. Use fluorescence-based assays to monitor interactions with DNA or enzymes (e.g., topoisomerase II). Pair these with spectroscopic methods (NMR, IR) to confirm structural integrity post-assay .
Advanced Research Questions
Q. Q3: How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Methodological Answer: Systematically modify substituents on the thiazolidinone and piperazine moieties (e.g., replace benzyl with cyclohexyl or isobutyl groups) and evaluate changes in bioactivity. Use computational tools (docking studies with AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Compare results with structurally analogous compounds (e.g., benzodioxole derivatives) to identify critical functional groups .
Example SAR Table:
| Substituent Modification | Observed Activity Change | Key Inference |
|---|---|---|
| Benzyl → Cyclohexyl | ↑ Anticancer potency | Hydrophobic interactions enhance target binding |
| Hydroxyethyl → Methoxyethyl | ↓ Antimicrobial activity | Polar groups may disrupt membrane penetration |
Q. Q4: How should contradictory data on biological activity across studies be resolved?
Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., pH, serum concentration) or compound purity. Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity via LC-MS (>95%). Cross-reference with analogs (e.g., 3-ethyl-4-oxo-thiazolidinone derivatives) to isolate structural determinants of activity .
Q. Q5: What advanced analytical techniques are critical for characterizing this compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to purified proteins.
- Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-protein complexes.
- Metabolomics (LC-HRMS): Track metabolic stability and identify reactive metabolites .
Mechanistic and Translational Questions
Q. Q6: What computational strategies are recommended for predicting off-target effects?
Methodological Answer: Use in silico toxicity prediction platforms (e.g., SwissADME, ProTox-II) to assess cytochrome P450 inhibition, hERG liability, and mutagenicity. Combine with molecular dynamics simulations (GROMACS) to evaluate long-term target stability .
Q. Q7: How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce PEGylated groups to enhance solubility.
- Pro-drug Design: Mask the hydroxyethyl group with acetyl or phosphate esters for improved bioavailability.
- Microsomal Stability Assays: Use liver microsomes (human/rat) to identify metabolic hotspots .
Data-Driven Research Design
Q. Q8: What statistical approaches are suitable for analyzing dose-response data in heterogeneous cell populations?
Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) in GraphPad Prism to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across cell lines. For heterogeneous populations, single-cell RNA sequencing (scRNA-seq) can correlate compound response with transcriptional profiles .
Target Identification and Validation
Q. Q9: What experimental workflows are recommended for identifying primary molecular targets?
Methodological Answer:
- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.
- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify genes modulating compound sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
